![molecular formula C26H23ClO3 B11159593 7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B11159593.png)
7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(4-TERT-BUTYLPHENYL)METHOXY]-6-CHLORO-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chromen-2-one core, substituted with tert-butylphenyl, methoxy, chloro, and phenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-TERT-BUTYLPHENYL)METHOXY]-6-CHLORO-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and aldehyde precursors, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
7-[(4-TERT-BUTYLPHENYL)METHOXY]-6-CHLORO-4-PHENYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-[(4-TERT-BUTYLPHENYL)METHOXY]-6-CHLORO-4-PHENYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-TERT-BUTYLPHENYL)METHOXY]-6-CHLORO-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde
- 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione
Uniqueness
Compared to similar compounds, 7-[(4-TERT-BUTYLPHENYL)METHOXY]-6-CHLORO-4-PHENYL-2H-CHROMEN-2-ONE stands out due to its unique substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H23ClO3 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
7-[(4-tert-butylphenyl)methoxy]-6-chloro-4-phenylchromen-2-one |
InChI |
InChI=1S/C26H23ClO3/c1-26(2,3)19-11-9-17(10-12-19)16-29-24-15-23-21(13-22(24)27)20(14-25(28)30-23)18-7-5-4-6-8-18/h4-15H,16H2,1-3H3 |
InChI Key |
DLTMKHKENBOMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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